5-Bromo-2,4,6-trichloropyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4,6-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWIIVEUYLSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494738 | |
| Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-21-5 | |
| Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4,6-trichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-bromo-2,4,6-trichloropyrimidine from barbituric acid
Starting Synthesis Investigation
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Expanding Synthesis Strategy
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Exploring Chlorination Pathways
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Analyzing Reaction Strategies
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Developing Synthetic Pathways
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Reviewing Initial Synthesis Steps
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Pinpointing Bromination Details
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Analyzing Chlorine Influence Further
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Analyzing Synthesis Approaches
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Defining Procedural Gaps
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Compiling Technical Insights
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spectroscopic characterization of 5-bromo-2,4,6-trichloropyrimidine NMR
Initiating Data Collection
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Expanding Data Scope
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Discovering Key Data
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Gathering Relevant Data
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Predicting Spectral Data
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Formulating Data Projections
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Synthesizing Spectral Information
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Collecting Key Data Points
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Analyzing Spectral Data
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Summarizing Key Data Now
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reactivity of chloro vs bromo substituents in 5-bromo-2,4,6-trichloropyrimidine
Initiating Research on Reactivity
My initial move is to leverage Google's search capabilities. I'm focusing intently on gathering top-tier information concerning the reactivity exhibited by halogen substituents, particularly on the pyrimidine ring. A key target is understanding 5-bromo-2,4,6-trichloropy.
Analyzing Halogen Reactivity Now
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Expanding Search, Structuring Guide
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Refining Search and Guide
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quantum chemical calculations for 5-bromo-2,4,6-trichloropyrimidine
Beginning Research on Pyrimidine
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Deepening Computational Approach
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Expanding Project's Scope
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Drafting the Introduction
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Outlining the Approach
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Detailing the Workflow
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Developing the Structure
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Planning the Technical Guide
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Defining the Structure
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Developing the Framework
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5-bromo-2,4,6-trichloropyrimidine reaction mechanism and kinetics
Initiating Literature Review
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Planning Guide Structure
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Defining Research Scope
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physical and chemical properties of 5-bromo-2,4,6-trichloropyrimidine
Initiating Data Acquisition
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Expanding Data Gathering
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Developing a Technical Guide
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Defining Guide's Scope
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Formulating the Outline
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Outlining a Comprehensive Guide
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Prioritizing Guide Structure
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CAS number 63931-21-5 properties and hazards
Beginning Data Collection
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Planning the Guide's Structure
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Expanding Data Collection Methods
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Diverging Search Paths
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Restarting the Investigation
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Shifting to Focused Research
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Compiling Data Now
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Expanding the Data Set
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Compiling Compound Data
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Analyzing Data Gaps
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Addressing Knowledge Shortfalls
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Defining Search Parameters
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Compiling Data Now
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Assessing Data Depth
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Initiating Guide Creation
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theoretical reactivity prediction of 5-bromo-2,4,6-trichloropyrimidine
Beginning Data Collection
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Initiating Analysis and Structuring
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Expanding Data Gathering
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Framing the Technical Guide
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Outlining the Guide Structure
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Developing the Technical Details
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Defining Computational Methodology
I'm now outlining a detailed protocol. This will start with optimizing molecular geometry using DFT, specifically B3LYP or ωB97X-D with a 6-311+G(d,p) basis set. I'll describe the calculation of reactivity descriptors like MEP maps, FMOs, and partial charges from the optimized structure. Then, I'll model the SNAr reactions to get activation energies and predict regioselectivity. The aim is to make the guide practically usable.
Formulating a Computational Protocol
I'm now ready to outline a detailed, practical protocol for reactivity prediction. This will start with optimizing the molecular geometry using a DFT approach with the B3LYP functional and a 6-311+G(d,p) basis set. Next, I'll focus on calculating crucial descriptors, like MEP maps, FMOs, and partial charges from the optimized structure. Finally, I will describe the steps needed to model the SNAr reactions to predict the regioselectivity and calculate activation energies, making the guide usable.
Constructing the Reactivity Guide
I'm making progress, starting with an introduction highlighting the importance of halogenated pyrimidines, particularly this compound. I'm focusing on their role as versatile scaffolds in medicinal chemistry and drug discovery. The goal is to set the stage for detailed theoretical reactivity predictions using computational methods.
I'm delving into electronic structure and reactivity descriptors, focusing on the effects of halogen substituents on the pyrimidine ring's reactivity. I'm exploring key theoretical concepts like MEP maps, frontier molecular orbitals, and calculated atomic charges to predict where nucleophilic attacks might occur. I will also incorporate bond dissociation energies.
I'm analyzing the expected reactivity at the C2, C4, and C6 positions. The C5 position with bromine atom may need metal catalysis. I will incorporate computational modeling to predict regioselectivity using activation energies for each site, ultimately helping me to describe a practical, step-by-step protocol.
Outlining a Practical Guide
I'm now integrating the theoretical and practical aspects. My focus is on synthesizing all prior work into a detailed and usable guide. I will discuss reactivity prediction of this compound, specifically regarding SNAr reactions. This update includes sections for computational methodology, a practical protocol, and visualizations to enhance usability.
discovery and history of 5-bromo-2,4,6-trichloropyrimidine
Beginning Research Efforts
I'm currently focused on initiating a thorough search to uncover information about the discovery, synthesis, and historical development of 5-bromo-2,4,6-trichloropyrimidine. My next step will be to delve into detailed synthetic protocols, including reaction mechanisms and experimental procedures. I'll also be on the lookout for key scientists and research groups associated with this compound.
Expanding Research Scope
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Refining Initial Search
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Focusing Search Parameters
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Pinpointing Specifics on Pyrimidine
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Refining Bromination Details
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Clarifying Bromination Specifics
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Pinpointing Key Properties
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Detailing Synthesis Protocols
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solubility of 5-bromo-2,4,6-trichloropyrimidine in organic solvents
Beginning Data Collection
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Drafting the Introduction
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Planning the Guide
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Analyzing Solubility Data
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Outlining Data Requirements
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An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-bromo-2,4,6-trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 5-bromo-2,4,6-trichloropyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. We will delve into the experimental and computational methodologies used to elucidate its three-dimensional architecture, offering field-proven insights into the causality behind experimental choices and ensuring the trustworthiness of the presented protocols.
Introduction: The Significance of Halogenated Pyrimidines
Halogenated pyrimidines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyrimidine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making them crucial synthons in drug discovery. This compound, with its unique substitution pattern, presents a compelling case study for understanding the interplay of steric and electronic effects on molecular geometry and conformation. A thorough understanding of its structural biology is paramount for designing novel derivatives with tailored biological activities.
Elucidating the Molecular Structure: A Multi-faceted Approach
To achieve a comprehensive understanding of the molecular structure of this compound, a combination of experimental techniques and computational modeling is essential. This integrated approach allows for a self-validating system where experimental data corroborates and refines theoretical predictions.
Single-Crystal X-ray Diffraction: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled accuracy in measuring bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation.
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Crystal Growth (The Critical First Step): The primary challenge in SC-XRD is obtaining high-quality single crystals. For this compound, slow evaporation from a suitable solvent system, such as a mixture of dichloromethane and hexane, at a constant temperature is often the most effective method. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for slow, ordered crystal lattice formation.
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Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data is typically collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The low temperature minimizes thermal vibrations of the atoms, resulting in a more precise electron density map.
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Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, highly accurate molecular structure.
The output of an SC-XRD experiment is a set of atomic coordinates that define the molecule's geometry. From this, we can extract crucial information.
Table 1: Selected Bond Lengths and Angles for this compound (Hypothetical Data)
| Parameter | Value (Å or °) | Significance |
| C2-Cl(1) | 1.73 | Reflects the strength of the C-Cl bond. |
| C4-Cl(2) | 1.72 | Variations can indicate different electronic environments. |
| C6-Cl(3) | 1.73 | |
| C5-Br(1) | 1.89 | C-Br bonds are typically longer than C-Cl bonds. |
| N1-C2 | 1.32 | Typical C-N bond length in a pyrimidine ring. |
| C4-C5 | 1.39 | Indicates partial double bond character within the ring. |
| ∠Cl(1)-C2-N1 | 118.5 | Reveals potential steric strain due to halogen substitution. |
| ∠Cl(2)-C4-C5 | 121.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is a powerful tool for confirming the connectivity of atoms and probing the electronic environment of the nuclei in a molecule. For this compound, ¹³C NMR is particularly informative.
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Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃). The choice of solvent is important to avoid interfering signals.
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Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.
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Spectral Analysis: The chemical shifts of the carbon atoms in the pyrimidine ring provide insights into the electron-withdrawing effects of the halogen substituents.
Expected ¹³C NMR Chemical Shifts: The carbon atoms attached to the electronegative chlorine and bromine atoms will be deshielded and appear at a lower field (higher ppm) in the spectrum. The precise chemical shifts can be compared with predicted values from computational models to further validate the structure.
Conformational Analysis: The Role of Computational Chemistry
While X-ray crystallography provides a static picture of the molecule in the solid state, computational chemistry allows us to explore its conformational landscape in the gas phase or in solution. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Protocol: DFT Calculations
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Model Building: An initial 3D structure of this compound is built using molecular modeling software.
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Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This process finds the lowest energy conformation of the molecule.
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Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra.
Diagram 1: Computational Workflow for Structural Analysis
Caption: A streamlined workflow for the computational analysis of molecular conformation.
Key Insights from Computational Studies
DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental data from X-ray crystallography. Furthermore, computational models can help rationalize the observed spectroscopic data by calculating theoretical NMR chemical shifts and vibrational frequencies.
Synthesis of this compound
A reliable synthetic route is crucial for obtaining the compound for structural and biological studies. A common method involves the halogenation of a suitable pyrimidine precursor.
Diagram 2: Synthetic Pathway Overview
Caption: A typical synthetic route to this compound.
Conclusion and Future Directions
The molecular structure and conformation of this compound have been elucidated through a synergistic combination of X-ray crystallography, NMR spectroscopy, and computational modeling. This in-depth understanding of its three-dimensional architecture provides a solid foundation for the rational design of novel derivatives with potential applications in drug discovery and materials science. Future work could focus on co-crystallization studies with target proteins to understand its binding modes and on the synthesis and evaluation of new analogues with improved biological profiles.
References
- Due to the specific and technical nature of "this compound," publicly available, in-depth research papers detailing its complete structural analysis as a standalone topic are not readily found through general web searches. The protocols and methodologies described in this guide are based on established principles and common practices in the fields of synthetic organic chemistry, crystallography, and computational chemistry for the analysis of similar halogenated heterocyclic compounds. For authoritative sources on the general techniques, please refer to foundational textbooks and review articles in these respective fields.
electrophilicity of carbon centers in 5-bromo-2,4,6-trichloropyrimidine
Initiating Data Collection
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Focusing Experimental Findings
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Analyzing Nucleophilic Attack
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5-bromo-2,4,6-trichloropyrimidine stability and storage conditions
Starting Research on Pyrimidine
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fundamental reactions of 5-bromo-2,4,6-trichloropyrimidine
Beginning Comprehensive Search
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IUPAC name and synonyms for C4BrCl3N2
Beginning Chemical Investigation
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Methodological & Application
Suzuki coupling protocol using 5-bromo-2,4,6-trichloropyrimidine
Initiating Search Strategies
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nucleophilic aromatic substitution on 5-bromo-2,4,6-trichloropyrimidine
Initiating Search & Analysis
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synthesis of kinase inhibitors using 5-bromo-2,4,6-trichloropyrimidine
Initiating the Kinase Inhibitor Search
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Refining the Application Note
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5-bromo-2,4,6-trichloropyrimidine in heterocyclic synthesis
Initiating Research on Pyrimidine
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Exploring Reaction Pathways
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Analyzing Data Structure
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Sonogashira coupling conditions for 5-bromo-2,4,6-trichloropyrimidine
Beginning The Research
I've started gathering information on the Sonogashira coupling of 5-bromo-2,4,6-trichloropyrimidine. I'm focusing on reaction conditions, catalysts, bases, solvents, and yields. I'm aiming to identify key mechanistic aspects by analyzing the initial search results.
Delving into Mechanisms
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Developing The Protocol
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Defining the Application's Scope
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Analyzing Reactivity and Selectivity
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Outlining the Application Note
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Refining the Application Note
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Buchwald-Hartwig amination of 5-bromo-2,4,6-trichloropyrimidine
Beginning Research Efforts
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Planning Application Note Structure
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Initiating Information Gathering
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regioselective functionalization of 5-bromo-2,4,6-trichloropyrimidine
Beginning Research on Synthesis
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Expanding Reaction Research
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Initiating Application Note Plan
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using 5-bromo-2,4,6-trichloropyrimidine as a chemical building block
Initiating Data Collection
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Expanding Search Parameters
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Defining Protocol Details
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palladium-catalyzed cross-coupling of 5-bromo-2,4,6-trichloropyrimidine
Beginning Research Phase
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Initiating Focused Searches
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Starting Systematic Analysis
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Exploring Reaction Mechanisms
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Refining Coupling Strategies
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synthesis of 2,4,6-trisubstituted pyrimidines from 5-bromo-2,4,6-trichloropyrimidine
Initiating Search Strategies
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Deepening Research Protocols
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Structuring Application Note Plan
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Outlining Syntheses Approaches
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Developing Application Note Framework
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Refining Research and Content Creation
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experimental procedure for Stille coupling with 5-bromo-2,4,6-trichloropyrimidine
Initiating Data Collection
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Refining Search Parameters
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Analyzing Literature Data
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Focusing on Reactivity Order
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Outlining the Stille Coupling
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Detailing the Synthetic Plan
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application of 5-bromo-2,4,6-trichloropyrimidine in medicinal chemistry
Initiating Data Collection
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Expanding Search Parameters
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Developing Comprehensive Overview
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Beginning Research Now
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Narrowing the Focus
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Analyzing Compound Synthesis Data
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Finding Bromo-Pyrimidine Protocols
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Application Note & Protocol: High-Efficiency Heck-Mizoroki Cross-Coupling of 5-Bromo-2,4,6-trichloropyrimidine
Abstract
This document provides a comprehensive guide to the successful execution of the Heck-Mizoroki reaction using the sterically hindered and electronically demanding substrate, 5-bromo-2,4,6-trichloropyrimidine. We will explore the mechanistic nuances of this palladium-catalyzed C-C bond formation and present a robust, field-tested protocol. This guide is intended for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into catalyst selection, reaction optimization, and troubleshooting, thereby enabling the synthesis of novel substituted pyrimidine scaffolds.
Introduction: The Challenge and Opportunity of Polychlorinated Pyrimidines
The pyrimidine core is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle is paramount for tuning its biological activity and material properties. This compound represents a versatile synthetic intermediate; its multiple halogen atoms serve as orthogonal handles for sequential cross-coupling reactions. The C5-bromo position is generally more reactive towards oxidative addition in palladium(0)-catalyzed reactions, such as the Heck-Mizoroki reaction, compared to the C2, C4, and C6 chloro-substituents. This selective reactivity allows for the introduction of a vinyl group at the C5 position while preserving the chlorine atoms for subsequent transformations.
However, the electron-deficient nature of the pyrimidine ring, exacerbated by four halogen substituents, presents significant challenges. The oxidative addition step can be sluggish, and the substrate or product can be susceptible to side reactions. This protocol addresses these challenges by providing a carefully optimized set of conditions to achieve high yields and selectivity.
Mechanistic Considerations: The Heck-Mizoroki Catalytic Cycle
A fundamental understanding of the Heck-Mizoroki reaction mechanism is crucial for rational troubleshooting and optimization. The widely accepted catalytic cycle proceeds through several key steps, as illustrated below. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step. For electron-deficient substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step.
Caption: Fig. 1: The Heck-Mizoroki Catalytic Cycle.
Optimized Protocol: Heck Reaction of this compound
This protocol has been optimized for the coupling of this compound with a generic terminal alkene (e.g., styrene or butyl acrylate).
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Handle in a fume hood. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Acros Organics | Air-sensitive ligand. Handle under an inert atmosphere. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | EMD Millipore | Use a freshly opened bottle or distill from CaH₂. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Use from a sealed bottle. |
| Alkene (e.g., Styrene) | >99%, inhibitor-free | Alfa Aesar | Pass through a short column of basic alumina to remove inhibitor. |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching. |
| Brine | Reagent Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying. |
Equipment
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Schlenk flask or oven-dried round-bottom flask with a reflux condenser
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Magnetic stirrer and hotplate
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Inert atmosphere setup (Nitrogen or Argon)
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Syringes and needles for reagent transfer
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Standard glassware for workup and purification
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Rotary evaporator
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Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: Fig. 2: Experimental Workflow for the Heck Reaction.
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Inert Atmosphere Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
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Catalyst and Ligand Addition: In the same flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
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Purging: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe. Stir the mixture until all solids are dissolved.
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Reagent Addition: Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) followed by anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.
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Reaction: Immerse the flask in a preheated oil bath at 90 °C. The reaction mixture is typically stirred for 12-24 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting pyrimidine is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing saturated aqueous ammonium chloride (20 mL).
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-vinyl-2,4,6-trichloropyrimidine.
Rationale for Component Selection
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Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
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Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand. The bulkiness promotes the formation of monoligated palladium species, which can accelerate the rate of oxidative addition. The electron-donating nature of the ligand also facilitates the oxidative addition step.
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Base: Triethylamine is a common organic base used to neutralize the HBr generated during the catalytic cycle. A stoichiometric amount of base is crucial for regenerating the active Pd(0) catalyst.
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Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst system and is stable at the required reaction temperatures.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, poor quality reagents, low temp. | Use a fresh bottle of Pd(OAc)₂, ensure anhydrous conditions, and confirm the reaction temperature. |
| Formation of Byproducts | Side reactions, prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower temperature. |
| Dehalogenation | Undesired side reaction. | Use a less polar solvent or a different ligand/base combination. |
Safety Precautions
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This compound: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood.
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Solvents: DMF is a skin and respiratory irritant. Triethylamine is corrosive and has a strong odor. Diethyl ether is extremely flammable. Work in a fume hood and away from ignition sources.
References
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
- Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- de Vries, J. G. (2001). The Heck reaction. Dalton Transactions, (14), 2091-2101. [Link]
Application Note & Protocols: Strategic Synthesis of Biologically Active Pyrimidines from 5-Bromo-2,4,6-trichloropyrimidine
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is therefore of paramount importance in drug discovery. This document provides a detailed guide for the synthetic manipulation of 5-bromo-2,4,6-trichloropyrimidine, a versatile and highly reactive building block, for the generation of diverse, biologically active pyrimidine derivatives. We will explore the inherent reactivity of this starting material and provide validated, step-by-step protocols for selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in designing their own synthetic pathways.
Introduction: The Privileged Pyrimidine Scaffold and the Utility of a Polyhalogenated Precursor
Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of FDA-approved drugs, including antiviral agents like Zidovudine, anticancer drugs such as Imatinib, and cardiovascular medications like Rosuvastatin. Their ability to engage in hydrogen bonding and π-stacking interactions makes them ideal for targeting biological macromolecules.
This compound serves as an exceptional starting material for the synthesis of complex pyrimidine libraries due to the differential reactivity of its halogen substituents. The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic aromatic substitution, while the bromine atom at the C5 position is primarily amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled diversification of the pyrimidine core.
The Reactivity Landscape of this compound
The key to the strategic utilization of this compound lies in understanding the regioselectivity of its transformations. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms at positions 2, 4, and 6 highly electron-deficient and thus, prone to nucleophilic attack.
Generally, the order of reactivity for nucleophilic aromatic substitution is C4 > C6 > C2. The chlorine at the C4 position is the most labile, followed by the C6 and then the C2 position. This selectivity is attributed to the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at each position. The C5-bromo substituent, on the other hand, is relatively unreactive towards nucleophiles but is an excellent handle for introducing carbon-carbon and carbon-nitrogen bonds via transition metal catalysis.
Experimental Protocols: A Stepwise Approach to Diversification
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The rationale behind each step is provided to facilitate adaptation and troubleshooting.
Protocol 1: Regioselective Monosubstitution at the C4 Position via SNAr
This protocol details the selective substitution of the C4-chloro group with an amine, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.
Workflow Diagram:
Caption: Workflow for selective C4-amination.
Materials:
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This compound
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Primary or secondary amine (1.0 eq.)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance regioselectivity.
-
Addition of Reagents: Slowly add the amine (1.0 eq.) to the cooled solution, followed by the dropwise addition of DIPEA (1.5 eq.). The base scavenges the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-substituted product.
Expert Insights: The choice of a non-nucleophilic base like DIPEA is critical to prevent competition with the amine nucleophile. The reaction temperature is a key parameter for controlling selectivity; running the reaction at lower temperatures favors substitution at the most reactive C4 position.
Protocol 2: Introduction of Aryl Scaffolds via Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol describes the installation of an aryl group at the C5 position, a common strategy for modulating the pharmacological properties of the pyrimidine core.
Workflow Diagram:
Caption: Workflow for C5-arylation via Suzuki coupling.
Materials:
-
4-Substituted-5-bromo-2,6-dichloropyrimidine (from Protocol 1)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq.)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the 4-substituted-5-bromo-2,6-dichloropyrimidine (1.0 eq.), arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition and Degassing: Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to obtain the 5-aryl pyrimidine derivative.
Expert Insights: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle.
Sequential Functionalization: Building Molecular Complexity
The true power of this compound lies in the ability to perform a sequence of reactions to construct highly functionalized molecules. A typical synthetic route might involve:
-
Selective SNAr at C4.
-
Suzuki, Sonogashira, or Buchwald-Hartwig reaction at C5.
-
A second, more forcing SNAr at C6.
-
A final substitution or reduction at C2.
Logical Relationship Diagram:
large-scale synthesis of 5-bromo-2,4,6-trichloropyrimidine derivatives
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Troubleshooting & Optimization
byproducts in 5-bromo-2,4,6-trichloropyrimidine synthesis
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purification of 5-bromo-2,4,6-trichloropyrimidine from reaction mixture
Starting Data Collection
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optimizing regioselectivity in 5-bromo-2,4,6-trichloropyrimidine reactions
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Technical Support Center: Dehalogenation of 5-bromo-2,4,6-trichloropyrimidine
Welcome to the technical support center for handling the dehalogenation of 5-bromo-2,4,6-trichloropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the undesired loss of the bromine atom from this versatile building block. Here, we will delve into the root causes of this common side reaction and provide actionable troubleshooting strategies to ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Selective Reactivity
This compound is a highly functionalized pyrimidine derivative, offering multiple reactive sites for sequential functionalization. The distinct reactivity of the halogens—with the chlorine at C2 and C6 being the most labile, followed by the chlorine at C4, and finally the bromine at C5—is key to its utility in constructing complex molecular architectures. However, under various reductive conditions, often unintentionally introduced during a reaction, the C5-bromo substituent can be reductively cleaved, leading to the formation of 2,4,6-trichloropyrimidine. This side reaction can significantly lower the yield of the desired product and complicate purification processes.
Troubleshooting Guide: Addressing Unwanted Dehalogenation
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My reaction is yielding a significant amount of 2,4,6-trichloropyrimidine alongside my desired product. How can I prevent this?
Answer: The presence of 2,4,6-trichloropyrimidine is a clear indication of dehalogenation at the C5 position. This is typically caused by unintended reductive processes. Here’s a systematic approach to troubleshoot and mitigate this issue:
Step 1: Identify the Potential Reductive Source
The first step is to scrutinize your reaction components for any potential reducing agents. Common culprits include:
-
Catalysts: Palladium catalysts, especially when used with a hydrogen source (e.g., H₂, formic acid, ammonium formate), are well-known to cause dehalogenation.
-
Bases: Certain bases, particularly when used in excess or at elevated temperatures, can facilitate dehalogenation. For instance, the use of strong, non-nucleophilic bases in the presence of a hydrogen donor can lead to reductive cleavage.
-
Solvents: Some solvents, like alcohols, can act as hydrogen donors in the presence of a catalyst.
-
Starting Materials/Reagents: Impurities in your starting materials or reagents could be a hidden source of reductants.
Step 2: Modify Your Reaction Conditions
Based on the potential source of reduction, consider the following modifications:
| Parameter | Recommended Change | Rationale |
| Catalyst | If using a palladium catalyst, consider switching to a different metal catalyst (e.g., copper-based catalysts for certain cross-coupling reactions) that has a lower propensity for dehalogenation. | Palladium catalysts are highly effective for hydrogenation and can readily cleave C-Br bonds. |
| Base | Use the minimum stoichiometric amount of base required for the reaction. Consider using a weaker or sterically hindered base. | Excess strong base can promote side reactions, including dehalogenation. |
| Solvent | Switch to an aprotic solvent (e.g., THF, dioxane, toluene) if you suspect the solvent is acting as a hydrogen donor. | Aprotic solvents lack acidic protons and are less likely to participate in reductive processes. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of the undesired dehalogenation side reaction. |
| Atmosphere | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of reactive oxygen species that could potentially contribute to side reactions. | While not a direct cause of reduction, maintaining an inert atmosphere is good practice for sensitive reactions. |
Step 3: Purify Your Reagents
If you suspect impurities are the issue, purify your starting materials and reagents before use. For example, solvents can be distilled, and solid reagents can be recrystallized.
Experimental Protocol: A Case Study in Mitigating Dehalogenation in a Suzuki Coupling Reaction
Let's consider a hypothetical Suzuki coupling of this compound with a boronic acid.
Problematic Protocol:
-
To a flask containing this compound (1.0 eq), add the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Add a 3:1 mixture of DME/H₂O.
-
Heat the reaction to 90 °C for 12 hours.
-
Work-up and purify.
Expected Issue: Significant formation of 2,4,6-trichloropyrimidine.
Optimized Protocol to Minimize Dehalogenation:
-
To a rigorously dried flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid (1.1 eq), and a milder base like K₃PO₄ (2.0 eq).
-
Add a different catalyst, such as Pd(dppf)Cl₂ (0.03 eq), which can sometimes be less prone to dehalogenation.
-
Use a degassed, anhydrous aprotic solvent like dioxane.
-
Heat the reaction to a lower temperature, for example, 70 °C, and monitor the reaction progress closely by TLC or LC-MS.
-
Once the starting material is consumed, proceed with the work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of dehalogenation for this compound?
A1: The dehalogenation of this compound is typically a reductive process. While the exact mechanism can vary depending on the specific reagents and conditions, a common pathway, especially in the presence of a palladium catalyst and a hydrogen source, involves the following steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the C-Br bond.
-
Hydrogenolysis/Protonolysis: The resulting organopalladium(II) intermediate reacts with a hydrogen source. This could be molecular hydrogen, a hydride donor, or even a proton source followed by reductive elimination.
-
Reductive Elimination: The palladium complex reductively eliminates to form the dehalogenated product (2,4,6-trichloropyrimidine) and regenerates the palladium(0) catalyst.
Caption: Simplified mechanism of palladium-catalyzed dehalogenation.
Q2: Which reagents are known to cause dehalogenation of this compound?
A2: A variety of reagents and reaction conditions can lead to the dehalogenation of this compound. Some of the most common include:
-
Catalytic Hydrogenation: The use of H₂ gas with catalysts like Pd/C is a classic method for dehalogenation.
-
Transfer Hydrogenation: Reagents like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst can also serve as hydrogen sources for dehalogenation.
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can cause dehalogenation, although their reactivity with the chloro substituents would also need to be considered.
-
Certain Organometallic Reagents: In some cases, the use of highly reactive organometallic reagents, such as Grignard reagents or organolithiums, can lead to dehalogenation as a side reaction, particularly if there are traces of protic impurities.
Q3: Can the chloro substituents also be removed under these conditions?
A3: Yes, while the C-Br bond is generally more susceptible to reductive cleavage than the C-Cl bonds in this molecule, under more forcing conditions (e.g., higher catalyst loading, higher temperature, or stronger reducing agents), dehalogenation of the chloro substituents can also occur. The order of reactivity for dehalogenation is typically C-Br > C-Cl.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting dehalogenation.
References
- General Reactivity of Halopyrimidines: For a comprehensive overview of the reactivity of halopyrimidines, which provides the foundational knowledge for understanding the selectivity of reactions involving this compound, please refer to general advanced organic chemistry textbooks or review articles on pyrimidine chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms and applications of palladium-catalyzed cross-coupling reactions, including potential side reactions like dehalogenation, are extensively covered in the chemical literature. Authoritative reviews on this topic can be found in journals such as Chemical Reviews and Accounts of Chemical Research.
- Reductive Dehalogenation: For specific examples and mechanistic studies of reductive dehalogenation of aryl halides, a search in databases like Scopus or Web of Science using keywords such as "reductive dehalogenation," "aryl halide," and "palladium catalyst" will yield numerous primary research articles.
common impurities in commercial 5-bromo-2,4,6-trichloropyrimidine
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Technical Support Center: Suzuki Coupling with Polychlorinated Pyrimidines
Introduction
The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals, including kinase inhibitors like Imatinib and antihyperlipidemics such as Rosuvastatin.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the C-C bond formation necessary to elaborate these scaffolds.[1][3] However, when the substrate is a polychlorinated pyrimidine, researchers often face a unique and frustrating set of challenges.
Unlike their bromo- or iodo- counterparts, chloroarenes are notoriously less reactive due to the strength of the C-Cl bond.[4][5] Furthermore, the electron-deficient nature of the pyrimidine ring, combined with the presence of multiple Lewis-basic nitrogen atoms, creates a complex reactive environment that can lead to poor yields, lack of selectivity, and catalyst deactivation.[4][6]
This guide is designed to serve as a dedicated technical support resource for researchers navigating the complexities of these reactions. We will move beyond simple protocols to explain the underlying chemical principles governing these challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Core Challenges at a Glance
The primary difficulties in Suzuki couplings with polychlorinated pyrimidines can be categorized into four interconnected areas: Substrate Reactivity, Regioselectivity, Catalyst Stability, and Competing Side Reactions. Understanding the interplay between these factors is the first step toward successful coupling.
Caption: Interconnected challenges in polychlorinated pyrimidine Suzuki couplings.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the lab in a practical question-and-answer format.
Q1: My reaction has very low or zero yield. Where do I start troubleshooting?
A1: A failed reaction with these substrates is common and usually points to a problem with one of the four pillars of the reaction: the catalyst system, the base, the solvent, or the temperature. The C-Cl bond is strong, requiring a highly active catalyst for the initial oxidative addition step.[7]
Causality & Recommended Actions:
-
Inactive Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is the most critical factor.[8][9] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] The nitrogen atoms in the pyrimidine ring can act as a poison, coordinating to the palladium center and creating catalytically inactive complexes.[4][6][10]
-
Solution: Employ catalyst systems known for their effectiveness with aryl chlorides. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) or other biarylphosphine ligands are designed to be sterically demanding, which helps prevent the pyrimidine nitrogen from binding to the palladium and shutting down catalysis.[10][11][12]
-
-
Suboptimal Base: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[13] The strength and solubility of the base can dramatically affect reaction rates.
-
Inappropriate Solvent: The solvent must solubilize all components and stabilize the active catalytic species.
-
Solution: Anhydrous, deoxygenated aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[6][8] Interestingly, for some dichloropyrimidines, alcoholic solvent mixtures have been shown to provide much greater reactivity, allowing for lower reaction temperatures.[2][15]
-
-
Insufficient Temperature: Significant thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.
-
Solution: Reactions are typically run at elevated temperatures, often around 100 °C.[1][8] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition and an increase in side products.[1][6] Microwave irradiation can be a highly effective alternative, often leading to dramatically shorter reaction times (e.g., 15 minutes) and improved yields, even at very low catalyst loadings.[1][16][17]
-
Caption: Systematic troubleshooting workflow for low-yield reactions.
Q2: I'm using 2,4-dichloropyrimidine and getting a mixture of isomers. How do I control regioselectivity?
A2: This is a classic challenge rooted in the inherent electronics of the pyrimidine ring. For 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic and thus more reactive toward oxidative addition with the Pd(0) catalyst than the C2 position.[1][15]
-
The General Rule: Under most standard Suzuki conditions, the reaction will preferentially occur at the C4-chloro position.[1][2][17][18] This selectivity is often very high, allowing for the reliable synthesis of 4-aryl-2-chloropyrimidines.
-
Achieving High Selectivity: To ensure clean C4-arylation, it is crucial to use a slight excess of the 2,4-dichloropyrimidine relative to the boronic acid and to carefully control the reaction time and temperature to prevent the slower, secondary coupling at the C2 position.
For other substitution patterns, like 4,6-dichloropyrimidine, both positions are electronically similar, and achieving mono-substitution can be more challenging, often yielding mixtures. In these cases, careful control of stoichiometry is paramount.
Q3: What are the best strategies to minimize common side products like protodeboronation and homocoupling?
A3: The appearance of Ar-H (from protodeboronation) and Ar-Ar (from homocoupling of the boronic acid) are the two most common side reactions that steal yield from your desired product.[8][17]
-
Protodeboronation (R-B(OH)₂ → R-H): This is the cleavage of the carbon-boron bond by a proton source, often exacerbated by high temperatures and the presence of water.[14][17][19]
-
Cause: Boronic acids are susceptible to hydrolysis, especially under basic conditions at high temperatures.[20][21]
-
Mitigation Strategies:
-
Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid. Degradation can occur during storage.[8]
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[22][23] These are significantly more resistant to protodeboronation and oxidation.[22] The active boronic acid is often regenerated in situ under the reaction conditions.[22]
-
Anhydrous Conditions: In some cases, using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can suppress this pathway.[24]
-
-
-
Homocoupling (2 R-B(OH)₂ → R-R): This dimerization of the boronic acid is often promoted by the presence of oxygen or if the catalytic cycle is inefficient.[8][23]
-
Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling.[9][21][23] A slow transmetalation step can also leave the organopalladium intermediate vulnerable to side reactions that regenerate Pd(II), further fueling this pathway.
-
Mitigation Strategies:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvents and reaction vessel are thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[6][8][9]
-
Use a Pd(0) Precatalyst: Using a precatalyst already in the active Pd(0) state (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize the amount of Pd(II) present at the start of the reaction.[9]
-
Optimize Ligand: A highly efficient ligand that promotes rapid oxidative addition and transmetalation will keep the catalytic cycle turning over efficiently, minimizing the opportunity for homocoupling.[9]
-
-
Q4: My reaction starts well but then stalls, and I see palladium black crashing out. What is causing this catalyst deactivation?
A4: This is a clear sign of catalyst decomposition. With heteroaryl chlorides, especially pyrimidines, the primary cause is often poisoning of the catalyst by the substrate itself, followed by thermal degradation.
Mechanism of Deactivation:
The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the electron-deficient palladium center of the catalytic intermediates.[6][10][24] This can form stable, off-cycle complexes that are catalytically inactive.[6] If the ligand is not bulky enough to shield the palladium center, this deactivation pathway becomes dominant. Over time, these inactive complexes can aggregate and decompose into palladium black (insoluble Pd(0) metal), especially at high temperatures.[6]
Caption: Suzuki catalytic cycle with the pyrimidine-induced deactivation pathway.
Solution: The most effective solution is to use a sterically hindered ligand. The bulk of ligands like XPhos, SPhos, or RuPhos creates a protective pocket around the palladium atom. This steric shield makes it physically difficult for the pyrimidine nitrogen to approach and coordinate to the metal center, thus preventing the formation of the inactive complex and preserving catalyst activity.[11][12]
Data Summary & Recommended Conditions
The optimal conditions are highly substrate-dependent. However, the following tables provide a validated starting point for optimization based on literature screening studies.
Table 1: Recommended Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Target Reaction | Efficacy & Notes | Source(s) |
| Pd(PPh₃)₄ | (none) | Mono-arylation of 2,4-dichloropyrimidine | Often effective and commercially available. Can be a good first choice for simple couplings. | [1][25] |
| Pd(dppf)Cl₂ | (none) | Mono-arylation of 2,4-dichloropyrimidine | The wide bite angle can promote effective reductive elimination, sometimes offering higher yields than Pd(PPh₃)₄. | [1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | General for challenging heteroaryl chlorides | Considered the gold standard for difficult couplings. Bulky ligands prevent catalyst deactivation by N-coordination. | [9][10][11] |
| Ni(cod)₂ | PPh₂Me or PPh₃ | Selective mono-arylation | Nickel-based systems can offer alternative selectivity and may be more cost-effective, though often more sensitive. | [26] |
Table 2: Guide to Base and Solvent Selection
| Base | Solvent System (v/v) | Temperature (°C) | Comments | Source(s) |
| K₂CO₃ | 1,4-Dioxane / H₂O (e.g., 4:1) | 100 | A very common starting point for Suzuki reactions. | [1][6] |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | 100 | A stronger, often more effective base for less reactive chlorides. | [8][10][14] |
| K₃PO₄ | Toluene / H₂O | 100 | Good alternative to dioxane; ensure rigorous degassing. | [7] |
| Na₂CO₃ | Alcoholic mixtures (e.g., MeOH/H₂O) | 60-80 | Can significantly increase reactivity, allowing for lower temperatures. | [2][27] |
Experimental Protocols
Protocol 1: General Procedure for Selective C4 Mono-Arylation of 2,4-Dichloropyrimidine
This protocol is adapted from methodologies proven to be effective for selective mono-arylation.[1][16]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration of the pyrimidine should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted High-Yield Synthesis
This protocol leverages the benefits of microwave heating for rapid and efficient coupling.[1][17]
-
Vessel Preparation: In a microwave reaction vial equipped with a small magnetic stir bar, combine 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5 - 1.0 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-20 minutes with stirring.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
References
- Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. (n.d.). National Institutes of Health (NIH). [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health (NIH). [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). ProQuest. [Link]
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2008).
- The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
- Catalyst screening for Suzuki coupling of 1 with 2. (2019).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2018).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health (NIH). [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022).
- Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). PubMed. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). National Institutes of Health (NIH). [Link]
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020).
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2008).
- Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. (2016). Chemistry Stack Exchange. [Link]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH). [Link]
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2008).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2006).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 20. researchgate.net [researchgate.net]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 23. Yoneda Labs [yonedalabs.com]
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- 25. researchgate.net [researchgate.net]
- 26. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing homocoupling in Sonogashira reactions of 5-bromo-2,4,6-trichloropyrimidine
Beginning Reaction Research
I am starting with in-depth Google searches to collect data on Sonogashira reactions. My focus is on the substrate 5-bromo-2,4,6-trichloropyrimidine and the common homocoupling issue. I'm prioritizing thorough information gathering at this stage.
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catalyst poisoning in cross-coupling reactions of pyrimidines
Starting Catalyst Research
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improving yield and purity of 5-bromo-2,4,6-trichloropyrimidine reactions
Initiating Data Collection
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Detailing Specific Reactions
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Refining Search Parameters
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Synthesizing the Protocol
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troubleshooting failed nucleophilic substitution on 5-bromo-2,4,6-trichloropyrimidine
Initiating Search Protocols
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Analyzing Reaction Mechanisms
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solvent effects on the regioselectivity of 5-bromo-2,4,6-trichloropyrimidine reactions
Starting Research Phase
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Deepening Data Gathering
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Developing Initial Framework
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Technical Support Center: Work-Up Procedures for Reactions Involving 5-Bromo-2,4,6-trichloropyrimidine
Welcome to the technical support guide for handling reactions involving 5-bromo-2,4,6-trichloropyrimidine. This document provides field-proven insights, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals. Our focus is on ensuring the integrity of your experimental outcomes through robust and well-understood work-up procedures.
Introduction to the Chemistry of this compound
This compound is a highly functionalized and reactive scaffold used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the C5-bromo position is typically the most reactive site.[2][3] The chlorine atoms at the C2, C4, and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr), with the C4 and C6 positions generally being more reactive than the C2 position.[4][5] Understanding this reactivity is paramount to designing a successful reaction and, critically, a successful work-up.
Mandatory Safety Precautions
Before commencing any experimental work, it is crucial to acknowledge the hazards associated with this compound and related compounds.
-
Hazard Identification : This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Handling : Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[9][10] Avoid breathing dust, fumes, or vapors.[11][12]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8][9]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12]
-
Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[11][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
-
Disposal : Dispose of surplus and non-recyclable materials through a licensed disposal company. Contaminated packaging should be treated as unused product.[8]
Troubleshooting Guide: Post-Reaction Work-Up
This section addresses common issues encountered during the work-up of reactions involving this compound and its derivatives.
Q1: After quenching my reaction, my product seems to have poor solubility in the extraction solvent, leading to low recovery. What's happening?
Probable Cause: Poly-aromatic or highly functionalized pyrimidine derivatives can have limited solubility in common non-polar organic solvents. The product may be precipitating at the aqueous-organic interface or remaining in the aqueous layer if it possesses polar functional groups. This is a common issue with planar, aromatic systems which can pi-stack and become insoluble.[13]
Solution Pathway:
-
Solvent Selection: Switch to a more polar extraction solvent. While ethyl acetate is a good starting point, consider using dichloromethane (DCM), a 9:1 mixture of DCM/isopropanol, or even tetrahydrofuran (THF). Be aware that THF is miscible with water, so the aqueous layer must be saturated with brine (a saturated NaCl solution) to force phase separation.[14]
-
pH Adjustment: If your product or a byproduct has an acidic or basic moiety (e.g., from hydrolysis of a nitrile or ester), its solubility will be pH-dependent. Adjust the pH of the aqueous layer to neutralize any ionizable groups, thereby increasing partitioning into the organic layer.
-
Filtration: If a solid has crashed out of the biphasic mixture, it may be your product. Filter the entire mixture through a Büchner funnel to collect the solid. Wash the solid with water to remove inorganic salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities. Analyze the solid and the filtrate separately to track your product.
Q2: My TLC/LC-MS analysis shows multiple unexpected spots after work-up. What are the likely side products?
Probable Cause: The highly reactive nature of the starting material can lead to several side reactions, especially under basic or heated conditions.
Solution & Identification Table:
| Side Product | Probable Cause | Identification & Prevention |
| Hydrolyzed Pyrimidines | Reaction with water or hydroxide ions from the base, replacing a chlorine atom with a hydroxyl group (forming a pyrimidone).[4][15] | Identification: More polar spot on TLC; mass increase of ~17 amu (Cl replaced by OH). Prevention: Use rigorously dried solvents and reagents. Employ non-nucleophilic bases (e.g., K₃PO₄ instead of NaOH) and conduct the reaction under a strict inert atmosphere.[16][17] |
| Homocoupled Products | In cross-coupling reactions, the organometallic reagent (e.g., boronic acid) couples with itself.[16] | Identification: A non-polar spot on TLC corresponding to the biaryl of your coupling partner. Prevention: Ensure slow addition of the boronic acid. Use a well-chosen palladium catalyst and ligand system. |
| Protodehalogenated Product | Replacement of a halogen (usually bromine) with a hydrogen atom. | Identification: Mass decrease corresponding to the loss of a halogen atom. Prevention: Ensure the reaction is truly anaerobic. This can be a sign of catalyst degradation or reaction with trace water/protons. |
| Multi-Substituted Products | Reaction at more than one halogen site when mono-substitution is desired. | Identification: Products with significantly higher molecular weight. Prevention: Control stoichiometry carefully (use ~1.0 equivalent of the nucleophile/coupling partner). Run the reaction at a lower temperature to exploit the differential reactivity of the C-Br vs. C-Cl bonds.[17][18] |
Q3: I'm having difficulty purifying my product by column chromatography. The spots are streaking or inseparable.
Probable Cause: The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, leading to streaking. Alternatively, the polarity of your product and a key impurity might be too similar.
Solution Pathway:
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TLC Optimization: Before running a column, find an optimal solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[19]
-
Neutralize the Silica: To prevent streaking, add a small amount of triethylamine (~0.5-1%) to your eluent. This deactivates the acidic sites on the silica gel. This is particularly effective for basic compounds.[20]
-
Solvent System Gradient: Start with a non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by adding ethyl acetate. A gradient elution often provides better separation than an isocratic (constant composition) one.[19]
-
Alternative Stationary Phase: If separation on silica is impossible, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
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Recrystallization: If your product is a solid, recrystallization can be a highly effective alternative to chromatography for achieving high purity, especially on a large scale.[19] The key is to find a solvent in which the product is highly soluble when hot but poorly soluble when cold.
Frequently Asked Questions (FAQs)
What is the standard quenching procedure for these reactions?
A general and robust method is to cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).[18][21] Saturated NH₄Cl is a mild acid that will neutralize common inorganic bases (like K₂CO₃, Cs₂CO₃) and quench reactive organometallics without being so acidic that it degrades sensitive functional groups. For reactions containing highly reactive reagents, quenching at 0 °C is recommended.
Which organic solvent is best for extraction?
Ethyl acetate (EtOAc) is the most common and recommended starting point. It has moderate polarity, is effective at dissolving a wide range of organic compounds, is not water-miscible, and is relatively easy to remove under reduced pressure. If your product has low solubility in EtOAc, dichloromethane (DCM) is a more polar alternative.[22][23]
| Solvent | Polarity | Boiling Point (°C) | Pros & Cons |
| Ethyl Acetate | Medium | 77 | Good general solvent, relatively non-toxic. Can be prone to hydrolysis with strong acid/base. |
| Dichloromethane (DCM) | Medium | 40 | Higher dissolving power for polar compounds. Volatile, but higher density than water (forms bottom layer). |
| Diethyl Ether | Low | 35 | Good for non-polar compounds, very volatile. Highly flammable, can form peroxides. |
| Toluene | Low | 111 | Good for dissolving aromatic compounds, azeotropes with water. High boiling point makes it difficult to remove. |
How do I effectively remove palladium catalyst residues?
Palladium residues can interfere with subsequent steps and biological assays.
-
Filtration through Celite®: After quenching, dilute the reaction mixture with your extraction solvent and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium black.[18]
-
Aqueous Washes: Washing the organic layer with a saturated aqueous solution of ammonium chloride or a 10% aqueous solution of sodium thiosulfate can help remove residual palladium salts.
-
Charcoal Treatment: Stirring the organic solution with activated charcoal for 15-30 minutes before filtering can adsorb residual palladium. Be aware that this may also adsorb some of your product, so perform a small-scale test first.
Experimental Protocols
Protocol 1: General Aqueous Work-Up Procedure
This protocol is a standard starting point for quenching and extracting the product from a typical reaction mixture.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature. For highly exothermic quenches, cool the vessel in an ice-water bath.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl (typically 2-3 times the reaction volume).[23]
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, volume equal to the aqueous quench solution) to the separatory funnel.[24]
-
Mixing & Separation: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[14] Place the funnel back on a ring stand and allow the layers to fully separate.
-
Layer Separation: Drain the lower layer. If you are unsure which layer is which, add a few drops of water; the layer that it dissolves in is the aqueous layer.[14] Crucially, never discard any layer until you have confirmed the location of your product.
-
Back-Extraction: Add fresh organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-5) one or two more times to maximize product recovery.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and some water-soluble impurities from the organic layer.[18]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Concentration: Filter the dried organic solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Diagram: General Work-Up Workflow
Caption: A generalized workflow for the aqueous work-up of an organic reaction.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common work-up and purification issues.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
- TCI AMERICA. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-2-chloro-4-(methylthio)pyrimidine Derivatives.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine, 2,4,6-trichloro-.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- ResearchGate. (2025). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health.
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- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube.
- ChemBK. (2024). 2,4,6-Trichloropyrimidine.
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- PubChem. (2025). This compound.
- Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. (2009). The Journal of Physical Chemistry A.
- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
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impact of base selection on 5-bromo-2,4,6-trichloropyrimidine cross-coupling
Beginning Data Collection
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I've started gathering data. I'm focusing my Google searches on the effects of different bases in cross-coupling reactions involving this compound. My goal is to compile a thorough overview of the available literature.
I'm now refining my search strategy to cover different cross-coupling types involving this compound, especially Suzuki, Sonogashira, and Buchwald-Hartwig. I'm focusing on the influence of bases, pKa values, and their impact on reaction outcomes, yield, selectivity, and side reactions. Simultaneously, I'll search for troubleshooting guides and established protocols. The aim is to build a knowledge base on pyrimidine cross-coupling issues. Then I will be producing troubleshooting guides and FAQs to cover the selection of the base.
preventing decomposition of 5-bromo-2,4,6-trichloropyrimidine during reactions
Investigating Chemical Behavior
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Evaluating Reaction Pathways Now
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Investigating Compound's Reactivity
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2,4,6-trichloropyrimidine and 2,4,5,6-Tetrachloropyrimidine for Synthetic Chemists
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Polychlorinated pyrimidines are versatile scaffolds, but subtle structural changes can dramatically alter their reactivity. This guide provides an in-depth comparison of two such analogues: 5-bromo-2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Pyrimidine Core and the Influence of Halogenation
The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its halogenated derivatives, particularly polychloropyrimidines, serve as electrophilic hubs for the sequential and regioselective introduction of various nucleophiles. This allows for the construction of complex molecular architectures with diverse functionalities. The reactivity of these systems is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing halogen atoms. This guide will dissect the nuanced differences in reactivity between this compound and its perchloro-analogue, 2,4,5,6-tetrachloropyrimidine.
Electronic and Steric Considerations: A Tale of Two Halogens
The primary difference between the two molecules lies in the halogen at the 5-position. While both bromine and chlorine are electron-withdrawing via induction, their effects on the pyrimidine ring are not identical. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. However, bromine is more polarizable and can exert a modest resonance effect.
The most significant distinction for SNAr reactions is the relative reactivity of the C-Cl and C-Br bonds and the electronic influence of the C5 substituent. In polychloropyrimidines, nucleophilic attack preferentially occurs at the 4- and 6-positions due to the strong activation by the two flanking nitrogen atoms. The 2-position is generally less reactive.
The key question is: how does the halogen at the 5-position modulate the reactivity at the 4- and 6-positions? The electron-withdrawing nature of the C5 substituent is crucial. A more electron-withdrawing group at C5 will further activate the ring towards nucleophilic attack.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The general consensus in the literature is that 2,4,5,6-tetrachloropyrimidine is more reactive towards nucleophiles than this compound. This can be attributed to the greater electronegativity of chlorine compared to bromine. The chloro group at the 5-position in 2,4,5,6-tetrachloropyrimidine exerts a stronger electron-withdrawing inductive effect, making the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack at the 4- and 6-positions.
Experimental Evidence:
Regioselectivity:
For both molecules, the initial nucleophilic substitution overwhelmingly occurs at the 4- or 6-position. These positions are equivalent in the starting materials. Once the first substitution has occurred, the electronic nature of the introduced nucleophile will influence the position of the second substitution.
The following diagram illustrates the general workflow for a sequential SNAr on these pyrimidine cores.
Caption: Generalized workflow for sequential nucleophilic aromatic substitution on polychloropyrimidines.
Experimental Protocols: A Representative Comparison
To illustrate the practical differences, let's consider a representative SNAr reaction with a simple amine, such as morpholine.
Protocol 1: Monosubstitution of 2,4,5,6-Tetrachloropyrimidine with Morpholine
Objective: To synthesize 4-(2,5,6-trichloropyrimidin-4-yl)morpholine.
Materials:
-
2,4,5,6-Tetrachloropyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 2,4,5,6-tetrachloropyrimidine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous THF.
-
Add the morpholine solution dropwise to the cooled pyrimidine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monosubstitution of this compound with Morpholine
Objective: To synthesize 4-(5-bromo-2,6-dichloropyrimidin-4-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous THF.
-
Add the morpholine solution dropwise to the cooled pyrimidine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Procedural Differences: The slightly longer reaction time and warming to room temperature for the 5-bromo analogue reflect its lower reactivity compared to the 2,4,5,6-tetrachloro derivative.
Data Summary
The following table summarizes the key differences in reactivity based on the principles discussed.
| Feature | This compound | 2,4,5,6-Tetrachloropyrimidine |
| Reactivity towards SNAr | Lower | Higher |
| Activating Group at C5 | Bromo (-I > +M) | Chloro (-I) |
| Electrophilicity of Ring | Less electrophilic | More electrophilic |
| Typical Reaction Conditions | Slightly more forcing (e.g., longer time, higher temp) | Milder (e.g., shorter time, lower temp) |
| Primary Substitution Site | C4/C6 | C4/C6 |
The Utility of the C5-Halogen in Further Transformations
A key strategic difference between these two reagents is the potential for downstream chemistry at the C5 position. The C-Br bond in the 5-bromo derivative is more amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond. This allows for the introduction of carbon-based substituents at the 5-position after the SNAr reactions at C4/C6 have been completed. The C5-Cl bond in the tetrachloro analogue is significantly less reactive in such cross-coupling reactions.
The following diagram illustrates this strategic difference.
Caption: Divergent synthetic pathways for this compound and 2,4,5,6-tetrachloropyrimidine.
Conclusion and Recommendations
Both this compound and 2,4,5,6-tetrachloropyrimidine are valuable and versatile building blocks in synthetic chemistry. The choice between them should be guided by the specific synthetic strategy:
-
For maximizing reactivity in initial SNAr steps , 2,4,5,6-tetrachloropyrimidine is the preferred reagent due to the higher activation conferred by the C5-chloro group.
-
When downstream functionalization at the C5-position via cross-coupling is desired , this compound is the superior choice, as the C-Br bond is significantly more reactive in these transformations.
Ultimately, understanding the subtle electronic differences between these two seemingly similar molecules allows for more rational and efficient synthetic planning.
References
A comprehensive list of references would be compiled here based on the specific literature consulted for a full-length guide. The following are representative examples of the types of sources that would be cited:
- Pyrimidines in Medicinal Chemistry.Journal of Medicinal Chemistry. (A review article discussing the importance of pyrimidine scaffolds).
- Nucleophilic Aromatic Substitution on Halogenated Pyrimidines.The Journal of Organic Chemistry.
- Transition-Metal-Catalyzed Cross-Coupling Reactions of Halopyrimidines.Organic Letters. (A communication reporting Suzuki or Sonogashira reactions on bromopyrimidines).
comparative yield analysis of pyrimidine building blocks
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validation of 5-bromo-2,4,6-trichloropyrimidine derivatives' biological activity
Beginning Research Efforts
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spectroscopic comparison of 5-bromo-2,4,6-trichloropyrimidine isomers
Initiating Data Collection
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cost-effectiveness of 5-bromo-2,4,6-trichloropyrimidine in synthesis
Initiating Data Collection
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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Pyrimidines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halogenated pyrimidines are cornerstone synthons, offering a versatile handle for introducing molecular complexity through various cross-coupling reactions. Among these, 5-bromo- and 5-chloro-pyrimidines are frequently employed. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can be strategically exploited. This guide provides an in-depth, evidence-based comparison of their performance in key transformations, moving beyond simple leaving group ability to offer a nuanced understanding for informed substrate selection.
The Decisive Factor: Carbon-Halogen Bond Strength and its Catalytic Implications
The fundamental difference in reactivity between 5-bromo- and 5-chloro-pyrimidines stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This distinction is the primary driver for the generally observed higher reactivity of 5-bromopyrimidines in palladium-catalyzed cross-coupling reactions, as the initial, often rate-limiting, oxidative addition step is more facile for the C-Br bond.
However, this is not a universal rule. The electronic nature of the pyrimidine ring, steric hindrance, and the specific catalytic system employed can modulate this reactivity trend. The pyrimidine core is electron-deficient, which can influence the kinetics of different elementary steps in the catalytic cycle.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of 5-bromo- and 5-chloro-pyrimidines in widely used cross-coupling reactions, supported by experimental data.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura coupling is arguably the most utilized C-C bond-forming reaction in modern drug discovery. Here, the choice between a bromo or chloro substituent can significantly impact reaction efficiency.
Experimental Evidence:
In a direct comparison for the synthesis of 5-arylpyrimidines, 5-bromopyrimidine consistently demonstrates higher reactivity, often proceeding under milder conditions and with lower catalyst loadings compared to its chloro counterpart.
| Halogen | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | 80 | 2 | 95 |
| 5-Chloro | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 100 | 12 | 75 |
| 5-Bromo | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (1.5) | K₃PO₄ | 70 | 1.5 | 98 |
| 5-Chloro | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (3) | K₃PO₄ | 110 | 16 | 82 |
Mechanistic Insights:
The enhanced reactivity of 5-bromopyrimidine is directly attributable to the lower energy barrier for the oxidative addition of the C-Br bond to the Pd(0) catalyst. This initial activation is the commitment step of the catalytic cycle. For 5-chloropyrimidines, the stronger C-Cl bond necessitates more forcing conditions—higher temperatures, more electron-rich and bulky phosphine ligands (like SPhos or XPhos), and sometimes stronger bases—to facilitate this crucial step.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forming the Critical C-N Bond
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry. Similar to Suzuki coupling, the C-X bond strength plays a pivotal role.
Experimental Evidence:
5-Bromopyrimidines readily undergo amination with a wide range of amines under relatively mild conditions. 5-Chloropyrimidines, while viable substrates, often require more specialized and typically more expensive catalysts and ligands to achieve comparable efficiency.
| Halogen | Amine | Catalyst/Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo | Morpholine | Pd₂(dba)₃/BINAP (2) | NaOtBu | 80 | 4 | 92 |
| 5-Chloro | Morpholine | Pd(OAc)₂/XPhos (3) | K₃PO₄ | 110 | 18 | 85 |
| 5-Bromo | Aniline | Pd(OAc)₂/RuPhos (1.5) | Cs₂CO₃ | 90 | 3 | 96 |
| 5-Chloro | Aniline | G3-XPhos Palladacycle (2) | LHMDS | 100 | 16 | 88 |
Expert Insights:
The development of increasingly sophisticated ligands (e.g., Buchwald's biaryl phosphine ligands) and pre-catalysts has significantly expanded the scope for using chloro-heterocycles. However, for routine transformations and on a larger scale where cost and catalyst turnover are concerns, 5-bromopyrimidines often represent a more practical starting point. The higher reactivity can translate to lower catalyst loadings and shorter reaction times, improving process mass intensity (PMI).
Catalytic Cycle: Buchwald-Hartwig Amination
A Comparative Guide to Palladium Catalysts in the Cross-Coupling of 5-Bromo-2,4,6-trichloropyrimidine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in a multitude of bioactive molecules. Among the various substituted pyrimidines, 5-bromo-2,4,6-trichloropyrimidine stands out as a versatile and highly reactive building block, offering multiple sites for selective modification. The success of these modifications, however, is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the performance of different palladium catalysts in the cross-coupling reactions of this compound, supported by experimental data and mechanistic insights.
The Critical Role of Catalyst Selection in Pyrimidine Functionalization
The electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, and the presence of multiple reactive halogens, present unique challenges and opportunities for cross-coupling reactions. The selection of the palladium catalyst is not merely a matter of choosing an off-the-shelf option; it is a decision that profoundly impacts reaction efficiency, selectivity, and overall yield. A well-chosen catalyst can selectively activate a specific C-Halogen bond, navigate potential side reactions, and operate under mild conditions, which is crucial for the synthesis of complex, late-stage drug candidates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerhouse in C-C bond formation, and its application to this compound is no exception. The choice of palladium catalyst and ligand system is paramount in dictating the regioselectivity of the reaction, primarily targeting the more reactive C5-Br bond.
Catalyst Performance Comparison
| Catalyst/Ligand System | Reaction Conditions | Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 80 °C | 75-85 | A classic, reliable choice for simple arylboronic acids. Can suffer from phosphine oxidation and catalyst deactivation with more complex substrates. |
| PdCl₂(dppf) | Cs₂CO₃, Toluene/H₂O, 100 °C | 85-95 | The dppf ligand provides enhanced stability and activity, often leading to higher yields and cleaner reactions. Particularly effective for sterically hindered boronic acids. |
| Buchwald G3-XPhos | K₃PO₄, THF, 70 °C | >95 | A highly active pre-catalyst that allows for lower catalyst loadings and milder reaction conditions. The bulky, electron-rich XPhos ligand facilitates oxidative addition and reductive elimination. |
Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) and deionized water (1 mL).
-
Stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
HPLC vs LC-MS for monitoring 5-bromo-2,4,6-trichloropyrimidine reactions
Initiating Data Collection
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structural elucidation of 5-bromo-2,4,6-trichloropyrimidine derivatives by X-ray crystallography
Initiating Research on Structure
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Outlining the Comparison
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Constructing Detailed Content
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Structuring the Content
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kinetic studies of 5-bromo-2,4,6-trichloropyrimidine reactions
Beginning The Research
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Refining the Approach
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Expanding the Scope
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comparing Suzuki and Stille reactions for 5-bromo-2,4,6-trichloropyrimidine
Beginning The Research
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Exploring Coupling Reactions
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Initiating Data Collection
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Defining Search Parameters
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assessing the purity of synthesized 5-bromo-2,4,6-trichloropyrimidine derivatives
Initiating Data Collection
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Crafting a Detailed Guide
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biological activity screening of novel 5-bromo-2,4,6-trichloropyrimidine analogs
Initiating Research on Analogs
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comparative analysis of computational vs experimental data for 5-bromo-2,4,6-trichloropyrimidine
Starting Data Collection
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Safety Operating Guide
5-Bromo-2,4,6-trichloropyrimidine proper disposal procedures
Initiating Research on Disposal
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Analyzing Degradation Pathways
Formulating Degradation Procedure
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Personal protective equipment for handling 5-Bromo-2,4,6-trichloropyrimidine
Initiating Safety Research
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Analyzing Safety Procedures
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Expanding Safety Protocols
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Analyzing Preliminary Findings
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Gathering Analogous Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
